Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate
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Overview
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzofuran ring, an acetyl group, a methyl group, a chlorophenyl group, and a sulfonylcarbamate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetyl and methyl groups are then introduced via Friedel-Crafts acylation and alkylation reactions, respectively. The chlorophenyl group is added through a substitution reaction, and the sulfonylcarbamate moiety is introduced using sulfonyl chloride and carbamate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Hydrolysis: The carbamate and sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The benzofuran ring and the sulfonylcarbamate moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)carbamate: Lacks the sulfonyl and chlorophenyl groups, resulting in different chemical and biological properties.
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-methylphenyl)sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom, affecting its reactivity and interactions.
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-bromophenyl)sulfonyl)carbamate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.
Uniqueness
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO6S/c1-15(27)23-16(2)31-22-13-10-18(14-21(22)23)26(24(28)32-19-6-4-3-5-7-19)33(29,30)20-11-8-17(25)9-12-20/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMAIWFWXLQEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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